molecular formula C22H14ClFN6 B214831 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Numéro de catalogue B214831
Poids moléculaire: 416.8 g/mol
Clé InChI: YTFGNDGQMWCFLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Mécanisme D'action

AZD9291 selectively targets mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which is commonly found in NSCLC with T790M mutation. The drug irreversibly binds to the ATP-binding site of 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, inhibiting its activity and leading to tumor cell death. Unlike other 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole TKIs, AZD9291 has minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which reduces the risk of side effects associated with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole inhibition.
Biochemical and Physiological Effects
AZD9291 has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with T790M mutation. The drug also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival. In clinical trials, AZD9291 has been found to have a favorable safety profile, with most adverse events being mild to moderate in severity.

Avantages Et Limitations Des Expériences En Laboratoire

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, as well as its minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The drug is also well-tolerated in animal models, which allows for higher doses to be administered. However, AZD9291 has some limitations, such as its irreversible binding to 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which may limit its use in certain applications.

Orientations Futures

There are several future directions for AZD9291 research, including its potential use in combination with other drugs for the treatment of NSCLC and other cancers. The drug may also be investigated for its effects on the tumor microenvironment, such as its ability to modulate the immune response. Additionally, further studies may explore the mechanisms of resistance to AZD9291 and the development of strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of AZD9291 involves several steps, including the condensation of 4-chloroaniline and 4-fluorobenzaldehyde to form 4-chloro-4'-fluorobenzylideneaniline, which is then reacted with 1-phenyl-1H-pyrazol-4-amine to obtain 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

AZD9291 has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in NSCLC with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole T790M mutation. The drug has shown significant anti-tumor activity in both in vitro and in vivo models, and has been found to be well-tolerated in clinical trials. AZD9291 has also been investigated for its potential use in other cancers, such as breast cancer and colorectal cancer.

Propriétés

Nom du produit

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Formule moléculaire

C22H14ClFN6

Poids moléculaire

416.8 g/mol

Nom IUPAC

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenylpyrazol-4-yl]tetrazole

InChI

InChI=1S/C22H14ClFN6/c23-16-6-10-19(11-7-16)30-22(26-27-28-30)20-14-25-29(18-12-8-17(24)9-13-18)21(20)15-4-2-1-3-5-15/h1-14H

Clé InChI

YTFGNDGQMWCFLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

SMILES canonique

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.